molecular formula C16H14N2O4 B14598604 3-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate CAS No. 61126-44-1

3-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate

Cat. No.: B14598604
CAS No.: 61126-44-1
M. Wt: 298.29 g/mol
InChI Key: GMTVCEKHBLOLPQ-UHFFFAOYSA-N
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Description

3-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a nitroethenyl group attached to a phenyl ring, which is further connected to a carbamate group substituted with a 4-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate typically involves the reaction of 3-(2-nitroethenyl)phenol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl carbamates depending on the reagents used.

Scientific Research Applications

3-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The carbamate group can inhibit enzymes by forming stable carbamylated intermediates, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Nitroethenyl)phenyl (4-chlorophenyl)carbamate
  • 3-(2-Nitroethenyl)phenyl (4-methoxyphenyl)carbamate
  • 3-(2-Nitroethenyl)phenyl (4-fluorophenyl)carbamate

Uniqueness

3-(2-Nitroethenyl)phenyl (4-methylphenyl)carbamate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, stability, and interaction with molecular targets, making it distinct from other similar carbamates.

Properties

CAS No.

61126-44-1

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

[3-(2-nitroethenyl)phenyl] N-(4-methylphenyl)carbamate

InChI

InChI=1S/C16H14N2O4/c1-12-5-7-14(8-6-12)17-16(19)22-15-4-2-3-13(11-15)9-10-18(20)21/h2-11H,1H3,(H,17,19)

InChI Key

GMTVCEKHBLOLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=C[N+](=O)[O-]

Origin of Product

United States

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